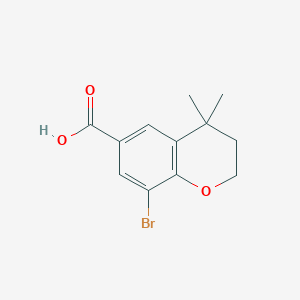

8-Bromo-4,4-dimethyl-6-chromanoic Acid

Description

8-Bromo-4,4-dimethyl-6-chromanoic Acid is a brominated chromane derivative featuring a carboxylic acid group at position 6, methyl substituents at positions 4 and 4, and a bromine atom at position 6. Chromane derivatives are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules, such as flavonoids and tocopherols.

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydrochromene-6-carboxylic acid |

InChI |

InChI=1S/C12H13BrO3/c1-12(2)3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

FLTKOYSZHNTBGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2Br)C(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

8-Bromo-4,4-dimethyl-6-chromanoic acid has shown potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant potency in inhibiting tumor growth .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties, potentially serving as an immunosuppressant or immunostimulant.

- Applications : It may aid in the modulation of organ transplant rejection and facilitate wound healing processes .

Dermatological Applications

Treatment of Skin Disorders

this compound is noted for its efficacy in treating various skin conditions, including:

- Psoriasis and Eczema : The compound acts as a topical antimicrobial and anti-inflammatory agent.

- Mechanism : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation markers .

Anti-aging Effects

Research suggests that this compound can reverse the effects of photoaging on the skin by promoting cellular regeneration and reducing pigmentation.

Cardiovascular Applications

The compound has been explored for its potential benefits in cardiovascular health:

- Mechanism : It may influence lipid metabolism and reduce the risk of post-angioplasty restenosis.

- Case Study : Preliminary findings indicate a positive effect on circulating tissue plasminogen activator levels, which is crucial for maintaining vascular health .

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | IC50 = 0.05 μM against MDA468 cells |

| Immunomodulation | Modulates immune response | Potential use in organ transplant therapies |

| Dermatological | Inhibits inflammatory cytokines | Effective in treating psoriasis and eczema |

| Cardiovascular | Influences lipid metabolism | Improves tissue plasminogen activator levels |

Case Studies

- Cancer Research Study : A study published in a peer-reviewed journal highlighted the anticancer effects of 8-bromo derivatives, demonstrating their ability to induce apoptosis in various cancer cell lines.

- Dermatological Trial : Clinical trials assessing the efficacy of 8-bromo compounds for treating psoriasis showed significant improvement in skin lesions and reduced inflammation after eight weeks of treatment.

- Cardiovascular Health Study : Research conducted on animal models indicated that administration of 8-bromo compounds led to a reduction in cholesterol levels and improved endothelial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous brominated chromane and tetrahydronaphthalenone derivatives identified in authoritative sources (e.g., CAS registries and specialty chemical catalogs).

Brominated Chromane Derivatives

(a) (R)-7-Bromochroman-4-amine hydrochloride (CAS 1810074-56-6) and (S)-6-Bromochroman-4-amine hydrochloride (CAS 1810074-69-1)

- Structural Similarities : Both compounds share a chromane backbone with bromine substitutions (positions 6 or 7) and an amine group at position 3.

- Key Differences: Substituent Position: Bromine is at position 7 or 6, versus position 8 in the target compound.

(b) 6-Bromo-4-hydroxycoumarin

Tetrahydronaphthalenone Derivatives

8-Bromo-4,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS 2168234-88-4)

- Structural Similarities : Features bromine at position 8 and methyl groups at positions 4 and 6, mirroring the substitution pattern of the target compound.

- Key Differences: The tetrahydronaphthalenone backbone lacks the chromane oxygen heteroatom. A ketone group replaces the carboxylic acid, reducing hydrogen-bonding capacity and acidity .

Comparative Data Table

Implications of Structural Variations

- Bromine Position : Bromine at position 8 (target compound) versus 6 or 7 in analogs may influence electronic distribution and steric interactions in binding pockets.

- Backbone Differences: Chromane derivatives (oxygen-containing) versus tetrahydronaphthalenones (non-heterocyclic) affect metabolic stability and bioavailability.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated compound aerosols.

- Waste Disposal : Neutralize acidic byproducts before disposal.

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation. Safety data for structurally similar brominated acids emphasize respiratory and dermal toxicity risks .

How can researchers address challenges in scaling up the synthesis of this compound?

Advanced Research Focus

Scale-up issues often stem from heat transfer inefficiencies or mixing limitations. Mitigation strategies:

- Flow Chemistry : Improve heat dissipation and reproducibility in bromination steps.

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy.

- Alternative Catalysts : Explore heterogeneous catalysts to simplify purification. Lessons from failed Claisen rearrangements underscore the need for scalable, low-temperature bromination methods .

What role does the chromane ring’s stereoelectronic environment play in its reactivity?

Advanced Research Focus

The electron-donating dimethyl groups at C4 enhance ring stability but may deactivate the C8 position toward electrophilic attack. Bromine’s electronegativity increases the acidity of the carboxylic proton, influencing salt formation or coordination chemistry. Computational studies (e.g., NBO analysis) quantify hyperconjugative effects, aiding in predicting regioselectivity in further derivatization .

How can researchers integrate this compound into drug discovery pipelines?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Introduce substituents at C6 or modify the carboxylic acid to amides/esters.

- Biological Assays : Screen for antioxidant or anti-inflammatory activity, leveraging the chromane scaffold’s known bioactivity.

- Metabolic Stability : Assess CYP450 interactions using liver microsome models. Prior work on chromanoic acid derivatives highlights the impact of bromine on pharmacokinetics .

What experimental and computational methods validate the compound’s stability under storage conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC.

- DFT-Based Degradation Pathways : Predict hydrolytic or oxidative cleavage mechanisms.

- Mass Spectrometry : Identify degradation products (e.g., debromination or decarboxylation). Stability data for brominated aromatics recommend storage at ≤−20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.